5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole
Overview
Description
Molecular Structure Analysis
The molecular weight of “5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” is 299.12 . The InChI code is 1S/C11H11BrN2O3/c1-6-10 (12)7 (2)14 (13-6)5-8-3-4-9 (17-8)11 (15)16/h3-4H,5H2,1-2H3, (H,15,16) .Physical And Chemical Properties Analysis
The physical form of “5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” is solid . It has a boiling point of 207 and a melting point of 208-209 .Scientific Research Applications
Synthesis of Derivatives
- Stepanova and Stepanov (2017) explored the synthesis of 12 new derivatives of 5-(pyrazole-1-yl)tetrazoles. They utilized commercially available 5-aminotetrazole, oxidizing it with potassium permanganate and treating the resulting mixture with bromine to produce 4-bromoderivatives of 5-(pyrazole-1-yl)tetrazoles.
Applications in Photophysical Studies
- Stagni et al. (2008) studied heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including the bromo-containing species, for their redox and emission properties. This research contributes to the understanding of electronic properties and emission color tuning in photophysical applications (Stagni et al., 2008).
Use in Organic Synthesis and Catalysis
- An et al. (2013) designed and synthesized laser-activatable tetrazoles for fast and fluorogenic red-emitting 1,3-dipolar cycloaddition reactions. These tetrazoles, including bithiophene-substituted variants, showed potential as fluorogenic probes for detecting alkenes in biological contexts (An et al., 2013).
Biological and Medicinal Applications
- Heppekausen, Klapötke, and Sproll (2009) synthesized nitrogen-rich tetrazenes, including derivatives from tetrazolylhydrazines, for potential use in energetic compounds. The study examined their synthesis, characterization, and sensitivity towards impact and friction (Heppekausen et al., 2009).
Material Science and Photovoltaic Applications
- Zhou et al. (2010) synthesized thieno[3,4-b]pyrazine-based monomers and copolymerized them for applications in photovoltaic devices. They investigated the optical properties, electrochemical behavior, and energy levels of these copolymers, highlighting the role of tetrazoles in photovoltaic material science (Zhou et al., 2010).
Safety and Hazards
properties
IUPAC Name |
5-(4-bromo-3,5-dimethylpyrazol-1-yl)-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN6/c1-3-5(7)4(2)13(10-3)6-8-11-12-9-6/h1-2H3,(H,8,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDCYJGULMDRIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NNN=N2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654654 | |
Record name | 5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1H-tetrazole | |
CAS RN |
1020248-97-8 | |
Record name | 5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.